![molecular formula C29H37N3O6 B606956 DBCO-NHCO-PEG4-amine CAS No. 1255942-08-5](/img/structure/B606956.png)
DBCO-NHCO-PEG4-amine
Overview
Description
DBCO-NHCO-PEG4-amine is a carboxyl-reactive building block with an extended PEG spacer arm . The hydrophilic PEG spacer arm improves water solubility . It is commonly used for copper-free Click Chemistry reactions .
Synthesis Analysis
In the presence of activators such as EDC or HATU, DBCO-NHCO-PEG4-amine can be used to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis
The molecular formula of DBCO-NHCO-PEG4-amine is C29H37N3O6 . It has a molecular weight of 523.6 .Chemical Reactions Analysis
DBCO-NHCO-PEG4-amine is a cleavable ADC linker used to conjugate MMAE and antibody . For example, it has been used in the synthesis of DBCO-VCpAB−MMAE and DBCO-TRX−MMAE .Physical And Chemical Properties Analysis
DBCO-NHCO-PEG4-amine is a liquid . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
Carboxyl-Reactive Building Block
DBCO-NHCO-PEG4-amine is a carboxyl-reactive building block with an extended PEG spacer arm . The hydrophilic PEG spacer arm improves water solubility . In the presence of activators (e.g., EDC, or HATU), this reagent can be used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond .
Copper-Free Click Chemistry
DBCO-NHCO-PEG4-amine is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that joins small chemical units together. It is reliable, wide in scope, gives high yields, and generates only inoffensive byproducts .
Protein Labeling & Crosslinking
DBCO-NHCO-PEG4-amine can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules . Once a protein or (bio)molecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cyclo-addition reaction to form a stable triazole linkage with an azide-labeled coupling partner .
Bioorthogonal Chemistry
DBCO-NHCO-PEG4-amine is used in bioorthogonal chemistry . Bioorthogonal reactions are chemical reactions that can occur inside living organisms without interfering with native biochemical processes . DBCO and azides react selectively to form triazole linkages .
Synthesis of PROTAC Molecules
DBCO-NHCO-PEG4-amine can be used for the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Antibody-Drug Conjugates (ADCs)
DBCO-NHCO-PEG4-amine is a cleavable ADC linker, used for the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mechanism of Action
Target of Action
DBCO-NHCO-PEG4-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
DBCO-NHCO-PEG4-amine acts as a bridge, connecting a target protein or antibody to a cytotoxic agent or ubiquitin ligase . The compound contains a DBCO (dibenzylcyclooctyne) group , which can react with azide groups in a copper-free click chemistry reaction . This allows for the selective attachment of the compound to its targets .
Biochemical Pathways
The biochemical pathways affected by DBCO-NHCO-PEG4-amine depend on the specific proteins or antibodies to which it is attached. In the case of PROTACs, the compound enables the degradation of target proteins via the ubiquitin-proteasome system . For ADCs, the compound allows the delivery of cytotoxic agents to specific cells, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DBCO-NHCO-PEG4-amine are largely dependent on the specific proteins or antibodies to which it is attached. The compound’sPEG (polyethylene glycol) spacer arm is known to improve water solubility , which can enhance bioavailability.
Result of Action
The molecular and cellular effects of DBCO-NHCO-PEG4-amine are determined by the specific proteins or antibodies to which it is attached and the cells in which these targets are expressed. For instance, when used to conjugate MMAE and an antibody, DBCO-NHCO-PEG4-amine has been shown to have EC50s of 280 nM and 22 nM in SKBR3 cells, respectively .
Action Environment
The action, efficacy, and stability of DBCO-NHCO-PEG4-amine can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can enable the compound to derivatize carboxyl groups or activated esters . Additionally, the compound’s reactivity may be affected by the pH and temperature of its environment .
properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOBJVNCOFWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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